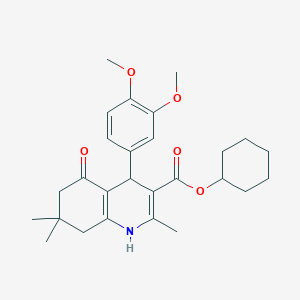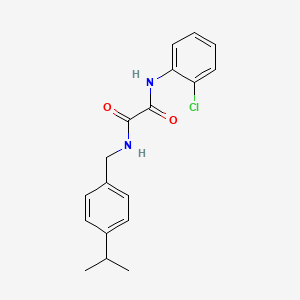![molecular formula C16H20N4O3 B5063675 5-ethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5063675.png)
5-ethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide, also known as ETP-46464, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the protein kinase CK2, which is a key regulator of cell growth and proliferation. CK2 has been shown to be overexpressed in many types of cancer, and its inhibition has been proposed as a potential therapeutic strategy.
Wirkmechanismus
The mechanism of action of 5-ethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide is through the inhibition of CK2, which is a serine/threonine protein kinase that plays a key role in cell growth and survival. CK2 has been shown to be overexpressed in many types of cancer, and its inhibition has been proposed as a potential therapeutic strategy. This compound binds to the ATP-binding site of CK2, thereby preventing its activity and leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors). In vivo studies have shown that it can inhibit tumor growth and metastasis, and can also enhance the efficacy of other anticancer drugs when used in combination.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 5-ethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide for lab experiments include its potent and selective inhibition of CK2, its ability to induce apoptosis and inhibit angiogenesis in cancer cells, and its ability to enhance the efficacy of other anticancer drugs when used in combination. The limitations of this compound for lab experiments include its relatively low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity to normal cells, which can limit its therapeutic index.
Zukünftige Richtungen
There are several future directions for the development of 5-ethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide. One direction is to optimize its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in vivo. Another direction is to identify biomarkers that can predict patient response to this compound, which can help to select patients who are most likely to benefit from treatment. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, which will be necessary for its eventual approval as a cancer therapy.
Synthesemethoden
The synthesis of 5-ethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide has been described in a patent application filed by Eisai Co., Ltd. The method involves the reaction of 2-bromo-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid with 2-(4-morpholinyl)ethylamine to form the corresponding amide. This is then reacted with 2-bromo-3-pyridinylmethyl bromide to form the pyridine derivative. Finally, the oxazole ring is formed by reacting the pyridine derivative with ethyl isocyanate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
5-ethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that it inhibits the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In vivo studies have shown that it can inhibit the growth of xenograft tumors in mice, and can also enhance the efficacy of other anticancer drugs when used in combination.
Eigenschaften
IUPAC Name |
5-ethyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-2-13-14(19-11-23-13)16(21)18-10-12-4-3-5-17-15(12)20-6-8-22-9-7-20/h3-5,11H,2,6-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGYYHVPPVNCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)NCC2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-anilinophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5063594.png)
![N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5063605.png)
![1-(3-bromophenyl)-4-{[1-(4-chloro-3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5063607.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5063609.png)

![2-chlorobenzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5063631.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-tert-butylbenzamide](/img/structure/B5063638.png)
![N-(3,5-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5063640.png)
![2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5063654.png)
![ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}valyl)amino]benzoate](/img/structure/B5063664.png)
![2-butyn-1-yl{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}(2-furylmethyl)amine](/img/structure/B5063671.png)
![ethyl 1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxylate](/img/structure/B5063679.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5063692.png)